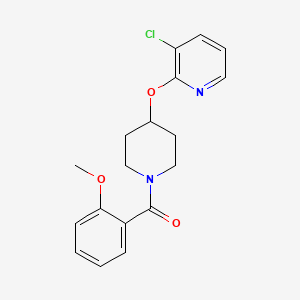
(4-((3-氯吡啶-2-基)氧基)哌啶-1-基)(2-甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacology: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biochemical Research: It is used in studies to understand its interaction with biological macromolecules.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用机制
Target of Action
A structurally similar compound, pf-06815345, is known to target the pcsk9 protein .
Mode of Action
The compound interacts with its target by inhibiting the synthesis of the PCSK9 protein . This inhibition is achieved through a mechanism that involves the compound’s interaction with the ribosomal machinery .
Biochemical Pathways
The compound affects the biochemical pathway involving the PCSK9 protein. PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels . This can lead to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions like hypercholesterolemia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a chlorine atom.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the chloropyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
Uniqueness
- Structural Features : The presence of the chloropyridine moiety distinguishes it from similar compounds with different halogen substitutions.
- Reactivity : The compound’s reactivity profile is influenced by the specific halogen present, affecting its chemical behavior and potential applications.
属性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-3-2-5-14(16)18(22)21-11-8-13(9-12-21)24-17-15(19)6-4-10-20-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLXVQLAQISFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2444329.png)
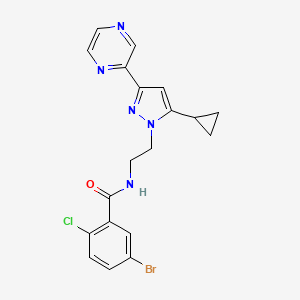
![1-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde](/img/structure/B2444331.png)
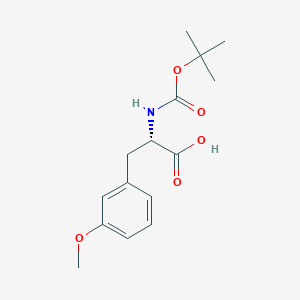
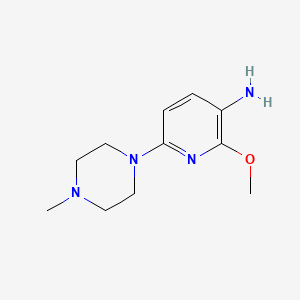
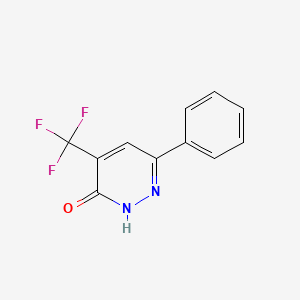
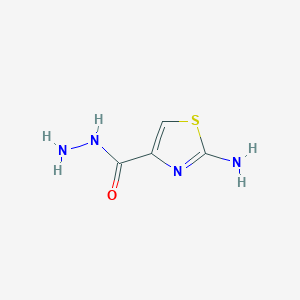
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
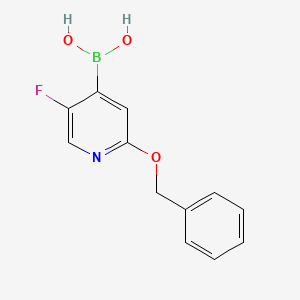
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
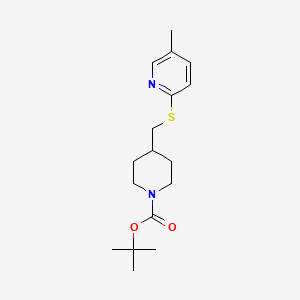
![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)
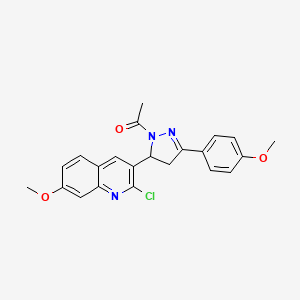
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2444351.png)
